Poacic acid

Antifungal Mechanism Cell Wall Binding Target Engagement

Researchers studying fungal cell wall dynamics often struggle with non-specific probes and echinocandin resistance. Poacic acid directly addresses these challenges as a selective β-1,3-glucan binder. Key advantages: • ~30-fold binding selectivity for β-1,3-glucan over chitin for precise pathway interrogation. • Potent against echinocandin-resistant Candida strains with Fks1 hotspot mutations (e.g., S645Y/P). • Scalable 3-step synthesis from ferulic acid ensures reliable supply for agrochemical and antifungal programs.

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
Cat. No. B1248617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePoacic acid
Synonymspoacic acid
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O
InChIInChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+
InChIKeySLIMCXCSQXYCGL-JENUQAQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poacic Acid: Plant-Derived Antifungal Agent


Poacic acid is a hydroxycinnamic acid-derived stilbenoid plant natural product that acts as a β-1,3-glucan synthesis inhibitor. Discovered in lignocellulosic hydrolysates of grasses, it exhibits antifungal activity against a range of economically significant plant pathogens, including Sclerotinia sclerotiorum, Alternaria solani, and Phytophthora sojae [1]. Its mechanism involves direct binding to β-1,3-glucan, a key component of the fungal cell wall, thereby disrupting cell wall integrity and causing rapid cell lysis [2].

Target Engagement β-1,3-glucan direct binding studies
Assay Context Fungal cell wall integrity pathway assays
Resistance Model Echinocandin-resistant Candida screening

Why Poacic Acid Differs from Generic β-1,3-Glucan Inhibitors


Poacic acid exhibits a distinct mode of action compared to echinocandins like caspofungin, the clinical gold standard β-1,3-glucan synthase inhibitors. While both compound classes target β-1,3-glucan synthesis, poacic acid binds directly to the β-1,3-glucan polymer itself, whereas echinocandins inhibit the Fks1 synthase enzyme. This mechanistic divergence translates into differential species susceptibility, with poacic acid showing greater potency against certain Candida species where echinocandins have limited efficacy, and distinct synergistic interactions with other antifungal classes [1]. Furthermore, point mutations in Fks1 that confer echinocandin resistance (e.g., S645Y/P) actually increase sensitivity to poacic acid, underscoring that simple class-based substitution is scientifically unsound [2].

Poacic Acid
Caspofungin / Echinocandins
Binds directly to β-1,3-glucan polymer
Inhibits Fks1 synthase enzyme activity
Susceptibility may increase in Fks1 mutants
Susceptibility commonly reduced in Fks1 mutants
Distinct CWI/HOG transcriptional activation
Characteristic CWI pathway stimulation

Quantitative Evidence for Poacic Acid Differentiation


Selective β-1,3-Glucan Binding over Chitin

Poacic acid (PA) exhibits high specificity for its fungal cell wall target. It binds β-1,3-glucan with an affinity that is approximately 30-fold higher than its affinity for chitin, demonstrating its selectivity for the glucan component of the fungal cell wall [1].

Binding Selectivity
Head-to-head
~30-fold higher affinity for β-1,3-glucan versus chitin
Supports glucan-specific pathway studies
In vitro binding context; method details to review
Antifungal Mechanism Cell Wall Binding Target Engagement

Potency Against Caspofungin-Resistant Candida

Poacic acid demonstrates differential potency against various yeast species. Saccharomyces cerevisiae is 5- to 10-fold more sensitive to PA (IC50 = 110 µg/mL) than the wild-type Candida albicans SC5314 (IC50 > 1000 µg/mL) [1]. Crucially, C. albicans strains harboring the Fks1 S645Y or S645P point mutations, which confer reduced sensitivity to caspofungin, display increased sensitivity to PA [2].

Differential Susceptibility
Head-to-head
S. cerevisiae IC50: 110 µg/mL vs C. albicans >1000 µg/mL; Fks1 mutants show increased PA sensitivity
Reported activity in echinocandin-resistant strains
Growth inhibition assay context; specific conditions to review
Antifungal Susceptibility Candida albicans Echinocandin Resistance

Synergy with Caspofungin and Fluconazole

Poacic acid exhibits synergistic antifungal activity when used in combination with established clinical agents. It acts synergistically with caspofungin and fluconazole, enhancing their antifungal effects [1]. Combinatorial treatments of PA and caspofungin at sub-MIC/IC50 values demonstrated mild synergistic inhibition against C. albicans and S. cerevisiae [2].

Antifungal Combination
Reported synergy
Synergistic with caspofungin and fluconazole (sub-MIC/IC50)
Supports combination screening research
FICI values not reported; checkerboard assays
Antifungal Combination Therapy Synergy Caspofungin Fluconazole

Scalable Synthesis from Ferulic Acid

A practical three-step synthetic route for poacic acid has been established, enabling production at scales required for field trials and industrial applications. Starting from ferulic acid, the process involves esterification (92% yield), peroxidase-catalyzed dehydrodimerization (91% yield of crude diferulates), and alkaline hydrolysis to yield crystalline poacic acid (25% isolated yield, 15% overall yield) [1]. This contrasts with earlier extraction methods yielding only ~0.05% from natural sources [2].

Production Scalability
Method context
Synthetic: 15% overall yield vs Extraction: ~0.05% yield (~300×)
Supports reliable supply for research
Three-step synthesis from ferulic acid; yields to verify
Chemical Synthesis Process Scale-Up Agrochemical Production

Distinct Transcriptional Response from Caspofungin

Despite both targeting β-1,3-glucan remodeling, poacic acid and caspofungin activate distinct transcriptional profiles and regulatory circuits in yeast. The effects of PA on cell wall integrity (CWI) signaling have a different underlying mechanism compared to caspofungin [1]. This indicates a unique mode of action for poacic acid, distinct from that of echinocandins.

Transcriptional Response
Head-to-head
Distinct CWI/HOG transcriptional profile versus caspofungin
Orthogonal tool for cell wall stress signaling
Transcriptome analysis in S. cerevisiae; regulatory circuit details to review
Transcriptomics Cell Wall Integrity Mode of Action

Research and Industrial Applications of Poacic Acid


Fungal Cell Wall Integrity and Glucan Binding Studies

Researchers investigating fungal cell wall dynamics and β-1,3-glucan-specific processes can utilize poacic acid as a selective molecular probe. Its ~30-fold higher binding affinity for β-1,3-glucan over chitin [1] enables precise interrogation of glucan-dependent pathways, minimizing confounding effects from non-specific cell wall interactions. This specificity is critical for dissecting the roles of glucan synthases (Fks1), transglycosylases (Crh1), and glucan elongases (Gas1/Gas2) in cell wall remodeling [1].

Therapies Targeting Echinocandin-Resistant Candida

Poacic acid is a strategic tool for research programs targeting echinocandin-resistant fungal infections. Its increased potency against Candida strains with Fks1 hotspot mutations (e.g., S645Y/P), which reduce caspofungin sensitivity [1], makes it a valuable lead compound or chemical probe. This differential susceptibility profile supports its use in resistance-breaking combination therapies or as a scaffold for developing next-generation antifungals effective against drug-resistant clinical isolates [1].

Synergistic Crop Protection Formulations

The documented synergy of poacic acid with fluconazole and caspofungin [1] supports its development in agricultural fungicide formulations. Combining poacic acid with existing antifungals could reduce effective dosage rates, mitigate environmental impact, and delay the emergence of resistance. The established scalable three-step synthesis from ferulic acid [2] ensures a reliable supply for field trials and potential commercial agrochemical products targeting broad-range pathogens like Sclerotinia sclerotiorum and Alternaria solani [3].

Transcriptomic and Cell Wall Stress Research

Investigators studying cellular responses to cell wall perturbation can use poacic acid as a distinct chemical stressor. Its unique transcriptional activation profile, differing from caspofungin and zymolyase [1], provides a novel tool for mapping the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) signaling networks. This enables the identification of stress-specific response pathways and potential drug targets that are not uncovered by traditional echinocandin challenges.

Application
Selection Property
Validation Focus
β-1,3-Glucan binding studies
Selective glucan binding over chitin
Specificity in cell wall polysaccharide assays
Echinocandin-resistant Candida research
Differential susceptibility in Fks1 mutants
Activity against caspofungin-resistant strains
Antifungal combination screening
Synergy with azoles and echinocandins
Sub-MIC/IC50 combination endpoints
Cell wall stress signaling research
Orthogonal transcriptional response
CWI/HOG pathway differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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